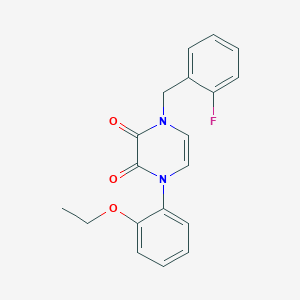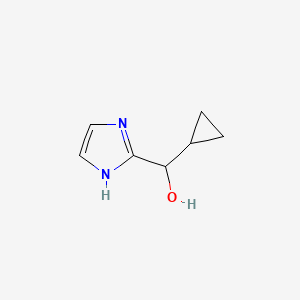
环丙基(1H-咪唑-2-基)甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropyl(1H-imidazol-2-yl)methanol is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol It is characterized by the presence of a cyclopropyl group attached to an imidazole ring, which is further connected to a methanol group
科学研究应用
Cyclopropyl(1H-imidazol-2-yl)methanol has a wide range of applications in scientific research:
作用机制
Target of Action
The primary targets of cyclopropyl(1H-imidazol-2-yl)methanol are currently unknown. This compound is a part of a unique collection of chemicals provided for early discovery researchers
Mode of Action
Given that it contains an imidazole ring, it may interact with biological targets in a manner similar to other imidazole derivatives . .
Biochemical Pathways
Imidazole derivatives have been reported to exhibit a wide range of biological activities , suggesting that they may affect multiple pathways. The downstream effects of these pathway alterations remain to be elucidated.
Result of Action
As a unique chemical provided for early discovery researchers , its effects at the molecular and cellular level are yet to be fully explored.
准备方法
Synthetic Routes and Reaction Conditions
Cyclopropyl(1H-imidazol-2-yl)methanol can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with glyoxal in the presence of ammonium acetate to form the imidazole ring, followed by reduction with sodium borohydride to yield the desired methanol derivative . Another method includes the use of Grignard reagents, where cyclopropylmagnesium bromide reacts with 2-formylimidazole to produce cyclopropyl(1H-imidazol-2-yl)methanol .
Industrial Production Methods
Industrial production of cyclopropyl(1H-imidazol-2-yl)methanol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the final product .
化学反应分析
Types of Reactions
Cyclopropyl(1H-imidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for halogenation reactions.
Major Products Formed
Oxidation: Cyclopropyl(1H-imidazol-2-yl)carboxylic acid.
Reduction: Cyclopropyl(1H-imidazoline-2-yl)methanol.
Substitution: Cyclopropyl(1H-imidazol-2-yl)methyl chloride.
相似化合物的比较
Cyclopropyl(1H-imidazol-2-yl)methanol can be compared with other similar compounds such as:
Cyclopropyl(1H-imidazol-5-yl)methanol: Similar structure but with the hydroxyl group attached to the 5-position of the imidazole ring.
Cyclopropyl(1H-pyrazol-2-yl)methanol: Contains a pyrazole ring instead of an imidazole ring.
Cyclopropyl(1H-imidazol-2-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
The uniqueness of cyclopropyl(1H-imidazol-2-yl)methanol lies in its specific substitution pattern and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
cyclopropyl(1H-imidazol-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-6(5-1-2-5)7-8-3-4-9-7/h3-6,10H,1-2H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCJARNRYZKAOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=NC=CN2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
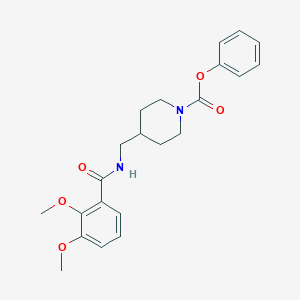
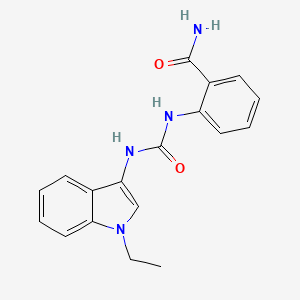
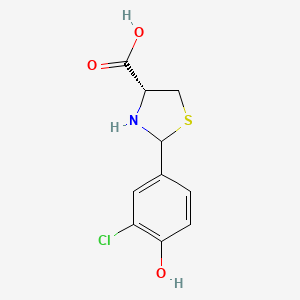
![methyl[1-(2-methyl-1H-indol-3-yl)butan-2-yl]amine hydrochloride](/img/structure/B2399804.png)
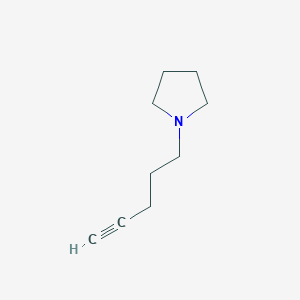
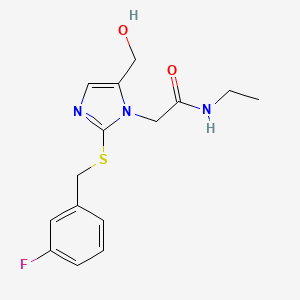
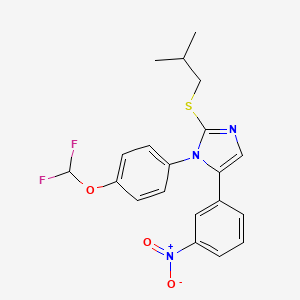
![3-(2-methoxynaphthalen-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2399812.png)
![methyl (2Z)-2-[(5,6-dihydro-1,4-dioxine-2-carbonyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2399814.png)
![N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2399815.png)
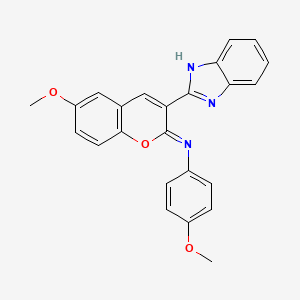
![1-[(3-Fluorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2399818.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2399820.png)
